molecular formula C13H26O3 B12653645 2-Hydroxypropyl neodecanoate CAS No. 71880-79-0

2-Hydroxypropyl neodecanoate

Cat. No.: B12653645
CAS No.: 71880-79-0
M. Wt: 230.34 g/mol
InChI Key: FKJCCFRFRZONNO-UHFFFAOYSA-N
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Description

2-Hydroxypropyl neodecanoate is an organic compound with the molecular formula C13H26O3. It is a neodecanoate ester, which is often used in various industrial applications due to its unique chemical properties. This compound is known for its stability and versatility, making it a valuable component in the production of coatings, surfactants, and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxypropyl neodecanoate typically involves the ring-opening reaction of epichlorohydrin with neodecanoic acid. This reaction is catalyzed by tetramethylammonium chloride and occurs in a microreaction system. The process involves two stages: the initial reaction at 110°C in a microreactor, followed by a secondary reaction at 90°C in a stirred reactor. This method enhances selectivity and reduces energy consumption .

Industrial Production Methods: In industrial settings, the production of this compound is optimized to achieve high conversion rates and efficient utilization of reactants. The process often includes steps to control side reactions and improve yield, such as maintaining specific temperature ranges and reducing the concentration of inorganic chlorine in the reaction system .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypropyl neodecanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions include various alcohols, ketones, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydroxypropyl neodecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxypropyl neodecanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release neodecanoic acid and 2-hydroxypropyl alcohol, which can then participate in further biochemical reactions. The compound’s hydrophobic nature allows it to interact with lipid membranes, enhancing its utility in drug delivery and other applications .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxypropyl neodecanoate stands out due to its unique combination of hydrophobic and hydrophilic properties, making it highly versatile in various applications. Its stability and reactivity under mild conditions further enhance its utility in industrial and research settings .

Properties

CAS No.

71880-79-0

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

2-hydroxypropyl 7,7-dimethyloctanoate

InChI

InChI=1S/C13H26O3/c1-11(14)10-16-12(15)8-6-5-7-9-13(2,3)4/h11,14H,5-10H2,1-4H3

InChI Key

FKJCCFRFRZONNO-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)CCCCCC(C)(C)C)O

Origin of Product

United States

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